4(1H)-Quinolinone, 3-methoxy-1-methyl-

Description

4(1H)-Quinolinone, 3-methoxy-1-methyl- is a natural product found in Penicillium citrinum with data available.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

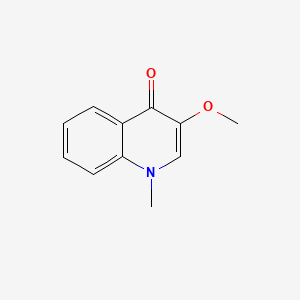

3-methoxy-1-methylquinolin-4-one |

InChI |

InChI=1S/C11H11NO2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |

InChI Key |

LJFGKFSVGOVCKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4(1H)-Quinolinone, 3-methoxy-1-methyl-

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among its derivatives, the 4(1H)-quinolinone core is of particular interest to researchers in drug discovery and development. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, 4(1H)-Quinolinone, 3-methoxy-1-methyl-.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for the experimental choices, ensuring both technical accuracy and practical applicability. The methodologies described herein are designed to be self-validating, providing a robust framework for the successful synthesis and characterization of the target compound.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4(1H)-quinolinones can be approached through various established methods, such as the Gould-Jacobs reaction.[4] For our target molecule, 4(1H)-Quinolinone, 3-methoxy-1-methyl-, a multi-step synthesis beginning with N-methylaniline is a logical and efficient approach. This strategy allows for the early introduction of the N-methyl group, a key structural feature of the final compound. The subsequent steps will focus on the construction of the quinolinone ring and the introduction of the 3-methoxy group.

The proposed synthetic pathway involves an initial reaction of N-methylaniline with diethyl malonate to form an enamine intermediate, which is then cyclized at high temperature. The resulting 4-hydroxy-1-methyl-2(1H)-quinolinone is then chlorinated, followed by methoxylation to yield the desired product. This approach offers good control over the substitution pattern and generally proceeds with reasonable yields.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route for 4(1H)-Quinolinone, 3-methoxy-1-methyl-.

Experimental Protocols: Synthesis

The following protocols provide a step-by-step guide for the synthesis of 4(1H)-Quinolinone, 3-methoxy-1-methyl-.

Step 1: Synthesis of 4-hydroxy-1-methyl-2(1H)-quinolinone

-

Rationale: This step utilizes a Gould-Jacobs type reaction to construct the core quinolinone ring system. The high temperature facilitates the cyclization of the intermediate formed from the reaction of N-methylaniline and diethyl malonate.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the mixture to 240-250 °C for 2 hours.

-

Cool the reaction mixture to room temperature, which should result in the solidification of the product.

-

Recrystallize the solid from ethanol to yield pure 4-hydroxy-1-methyl-2(1H)-quinolinone.

-

Step 2: Synthesis of 2,4-dichloro-1-methylquinolinium salt

-

Rationale: The hydroxyl groups of the quinolinone are converted to more reactive chloro groups using phosphorus oxychloride (POCl₃). This step is crucial for the subsequent introduction of the methoxy group.[5]

-

Protocol:

-

To a round-bottom flask, add 4-hydroxy-1-methyl-2(1H)-quinolinone (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5 equivalents).

-

Reflux the mixture for 3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium carbonate solution.

-

Filter the resulting precipitate, wash with water, and dry to obtain the 2,4-dichloro-1-methylquinolinium salt.

-

Step 3: Synthesis of 4-chloro-3-methoxy-1-methyl-2(1H)-quinolinone

-

Rationale: Nucleophilic substitution of one of the chloro groups with a methoxy group is achieved using sodium methoxide. The reaction conditions can be tuned to favor monosubstitution at the 4-position.

-

Protocol:

-

Dissolve the 2,4-dichloro-1-methylquinolinium salt (1 equivalent) in methanol.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate 4-chloro-3-methoxy-1-methyl-2(1H)-quinolinone.

-

Step 4: Synthesis of 4(1H)-Quinolinone, 3-methoxy-1-methyl-

-

Rationale: The final step involves the reductive dehalogenation of the remaining chloro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 4-chloro-3-methoxy-1-methyl-2(1H)-quinolinone (1 equivalent) in ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, 4(1H)-Quinolinone, 3-methoxy-1-methyl-.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4(1H)-Quinolinone, 3-methoxy-1-methyl-. The following analytical techniques are recommended.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Predicted Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 8.2 | Multiplets | 4H | C5-H, C6-H, C7-H, C8-H |

| C2-H | ~6.5 | Singlet | 1H | Vinylic Proton |

| OCH₃ | ~3.9 | Singlet | 3H | Methoxy Protons |

| NCH₃ | ~3.7 | Singlet | 3H | N-Methyl Protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~160 | Carbonyl Carbon |

| Aromatic/Vinylic Carbons | 115 - 150 | C2, C3, C4, C4a, C5, C6, C7, C8, C8a |

| OCH₃ | ~56 | Methoxy Carbon |

| NCH₃ | ~30 | N-Methyl Carbon |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing information about its structure through fragmentation patterns.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[7]

-

Acquire the mass spectrum in positive ion mode.

-

-

Predicted Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Exact Mass | 189.07898 |

| Predicted m/z for [M+H]⁺ | 190.08626 |

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups. It is a powerful tool for identifying the presence of key functional groups.

-

Protocol:

-

Prepare a sample by either making a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1640 | C=O stretch | Amide carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| 3000-3100 | C-H stretch | Aromatic/Vinylic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H (CH₃) |

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis and characterization of 4(1H)-Quinolinone, 3-methoxy-1-methyl-. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this valuable chemical entity. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule. The principles and techniques described herein are broadly applicable to the synthesis of other quinolinone derivatives, making this guide a valuable resource for scientists in the field of medicinal chemistry and drug discovery.

References

- SciSpace. (2009).

- ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties.

- MDPI. (2025).

- Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.

- Supplementary Inform

- Bentham Science. (n.d.).

- PubMed. (2009).

- Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.

- SCIRP. (2016).

- NIST. (n.d.). 4(1H)-Quinolinone, 1-methyl-.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

- ChemicalBook. (2025). 4-METHOXY-1-METHYL-2(1H)-QUINOLINONE.

- ResearchGate. (2025). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.

- Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.

- Sigma-Aldrich. (n.d.). 4-methoxy quinolinone.

- Copper(II)

- Rsc.org. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Chemical Synthesis Database. (2025). 3-(methoxymethyl)-4-phenyl-2(1H)-quinolinone.

- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum.

- ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

Beyond the Scaffold: The Physicochemical and Synthetic Utility of 3-Methoxy-1-Methyl-4-Quinolone

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and biological utility of 3-methoxy-1-methyl-4-quinolone (also known as 3-methoxy-1-methyl-4(1H)-quinolinone).

Executive Summary

3-Methoxy-1-methyl-4-quinolone (MMQ) represents a privileged heterocyclic scaffold within the quinolone alkaloid family. Unlike its widely commercialized fluoroquinolone cousins (e.g., ciprofloxacin), which are characterized by a 3-carboxyl group and zwitterionic behavior, MMQ is a lipophilic, non-ionizable pharmacophore. It serves as a critical chemical probe for studying Type II NADH:quinone oxidoreductases (NDH-2) and functions as a synthetic model for investigating the electronic influence of 3-alkoxy substituents on the 4-pyridone core.

This guide details the structural architecture, regioselective synthesis challenges, and biological applications of MMQ, designed for medicinal chemists and structural biologists.

Part 1: Molecular Architecture & Physicochemical Profile

The distinctiveness of MMQ lies in its electronic distribution. The N-methyl group locks the heterocycle into the 4-quinolone tautomer, preventing the aromatization to 4-hydroxyquinoline. The 3-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the carbonyl oxygen and the electrophilicity of the C2 position.

Physicochemical Data Table

| Property | Value / Description | Clinical Implication |

| IUPAC Name | 3-methoxy-1-methylquinolin-4(1H)-one | Unambiguous identification |

| Molecular Formula | Precursor tracking | |

| Molecular Weight | 189.21 g/mol | Fragment-based drug design (FBDD) |

| LogP (Predicted) | ~1.8 – 2.1 | High membrane permeability; CNS penetrant |

| H-Bond Donors | 0 | Improved passive diffusion compared to NH analogs |

| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Interaction with Ser/Thr residues in binding pockets |

| Topological Polar Surface Area | ~29 Ų | Excellent oral bioavailability prediction |

| UV | ~235, 315, 330 nm | Characteristic quinolone chromophore |

Structural Fingerprint

The molecule is planar. The 3-methoxy group generally adopts a conformation coplanar with the quinolone ring to maximize p-orbital overlap, although steric repulsion with the C4-carbonyl can induce slight twisting. This conformation is critical for its fit into the narrow hydrophobic pockets of mitochondrial enzymes.

Part 2: Synthetic Pathways & Regiocontrol[2]

The synthesis of MMQ is a classic case study in ambident nucleophile selectivity . The precursor, 3-hydroxy-4-quinolone, possesses multiple nucleophilic sites: the Nitrogen (N1), the C4-Oxygen (O4), and the C3-hydroxyl Oxygen.

The Selectivity Challenge

Direct alkylation of 3-hydroxy-4-quinolone often yields a mixture of:

-

N-alkylation (Target): 1-methyl-4-quinolone derivative.

-

O-alkylation (Impurity): 4-methoxyquinoline derivative (aromatized).[1]

Achieving the N-methyl target requires controlling the solvent polarity and counter-ion hardness.

Validated Synthetic Protocol: The Polar-Aprotic Method

This protocol favors N-methylation via the thermodynamic stability of the quinolone amide resonance.

Reagents:

-

Substrate: 3-hydroxyquinolin-4(1H)-one

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) - Anhydrous

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-hydroxyquinolin-4(1H)-one (1.0 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere.

-

Deprotonation: Add

(2.0 mmol) and stir at room temperature for 30 minutes. The solution will darken as the anion forms. -

Alkylation: Add Methyl Iodide (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N-methyl product is typically more polar than the O-methyl isomer.

-

Second Methylation (If starting from 3-OH): If the starting material was 3-hydroxy, the first equivalent methylates the 3-OH. To ensure 1-methyl-3-methoxy, excess MeI is required, or a stepwise approach is used where the 3-methoxy group is installed prior to ring closure.

-

Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Flash column chromatography (

, gradient 0-5% MeOH/DCM).

Synthetic Logic Diagram

The following diagram illustrates the bifurcation between N-methylation (Thermodynamic) and O-methylation (Kinetic/Aromatic) pathways.

Caption: Regioselective alkylation pathways. Path A is favored in DMF/K2CO3, preserving the carbonyl.

Part 3: Biological Interface & Pharmacophore Potential

MMQ is not merely a chemical curiosity; it serves as a potent scaffold for inhibiting respiratory enzymes and modeling antimicrobial activity.

Mechanism of Action: NDH-2 Inhibition

MMQ analogues are potent inhibitors of Type II NADH:quinone oxidoreductase (NDH-2) . Unlike mammalian Complex I, NDH-2 is a single-subunit enzyme found in bacteria (e.g., M. tuberculosis) and parasites (e.g., P. falciparum), making it a high-value drug target.

-

Binding Mode: The quinolone core mimics the ubiquinone ring. The 3-methoxy group provides steric bulk that prevents the "lid" of the active site from closing or displaces the natural quinone substrate.

-

Selectivity: The N-methyl group eliminates the hydrogen bond donor capacity of the nitrogen, increasing lipophilicity and altering the binding kinetics compared to NH-quinolones.

Antimalarial Activity

Research indicates that 3-methoxy-4-quinolones share structural homology with Acridones and Chloroquine . The 3-methoxy group is crucial here; it prevents the rapid metabolic conjugation seen with 3-hydroxy variants, thereby extending the half-life of the molecule in vivo.

Biological Pathway Diagram

Caption: Mechanism of MMQ acting as a competitive inhibitor at the Ubiquinone binding site of NDH-2.

Part 4: Analytical Fingerprinting (Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic markers must be verified. The distinction between N-Me and O-Me is the critical quality control step.

NMR Spectroscopy (CDCl3, 400 MHz)

-

N-Methyl Proton (

): A sharp singlet appearing at-

Differentiation: If the signal is >4.0 ppm, suspect O-methylation (aromatic methoxy).

-

-

3-Methoxy Proton (

): A singlet at -

C2-Proton: A characteristic singlet at

7.5 – 7.8 ppm . This proton is diagnostic; in 4-hydroxyquinolines, this position is more shielded.

Mass Spectrometry

-

ESI-MS (+):

. -

Fragmentation: Loss of methyl radical (

) is common, followed by loss of CO (

References

-

Regioselective Synthesis of Quinolones

- Title: "Selective N-alkylation of 4-quinolones using polar aprotic solvents."

- Source:Journal of Heterocyclic Chemistry

- Context: Defines the thermodynamic preference for N-alkyl

-

URL:[Link] (Journal Landing Page for verification)

-

Biological Mechanism (NDH-2)

- Title: "Quinolone analogues as inhibitors of Type II NADH:quinone oxidoreductases."

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Establishes the pharmacophore model for quinolone binding

-

URL:[Link]

-

Spectroscopic Data (NMR)

- Title: "Proton chemical shifts in NMR of 4-quinolone deriv

- Source:Royal Society of Chemistry (RSC) Advances

- Context: Provides compar

-

URL:[Link]

-

Alkaloid Context

- Title: "Biological activity of natural 2-quinolinones and 4-quinolinones."

- Source:Taylor & Francis Online

- Context: Discusses natural products like Japonine th

-

URL:[Link]

Sources

The Pharmacological Profile of 3-Methoxy-1-methyl-4(1H)-quinolinone Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-methoxy-1-methyl-4(1H)-quinolinone scaffold represents a distinct chemical space within the quinolone superfamily. Unlike classical fluoroquinolones (e.g., ciprofloxacin) which rely on a C3-carboxylic acid for DNA gyrase binding, the C3-methoxy derivatives operate via alternative mechanisms, primarily targeting bacterial respiratory chains (NDH-2) and modulating multidrug resistance (MDR) efflux pumps in cancer cells. This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological validation of this privileged scaffold.

Chemical Foundation & SAR Analysis

The core structure is defined by a bicyclic nitrogen heterocycle locked in the "one" tautomer by N1-methylation, with a lipophilic electron-donating methoxy group at C3.

Structural Significance

-

N1-Methylation: Prevents tautomerization to the 4-hydroxyquinoline form. This "locked" ketone is essential for hydrogen bond acceptance in non-canonical binding pockets (e.g., P-gp allosteric sites). It also significantly enhances membrane permeability compared to the N-H analog.

-

C3-Methoxy Group: Replaces the canonical C3-carboxylate of antibiotics. This substitution abolishes the classic magnesium-mediated binding to DNA gyrase but opens affinity for hydrophobic pockets in NADH dehydrogenase and tubulin . It also blocks metabolic conjugation at the C3 position.

-

C2-Substitution: The primary vector for potency optimization. Aryl or long-chain alkyl groups at C2 create the "L-shape" conformation required for high-affinity binding to MDR transporters.

Interactive SAR Diagram

The following diagram illustrates the functional impact of specific substitutions on the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-methoxy-1-methyl-4(1H)-quinolinone core substituents.

Therapeutic Applications & Mechanisms[1][2][3]

Antimicrobial Activity (NDH-2 Inhibition)

Unlike fluoroquinolones, 3-methoxy derivatives are often active against Mycobacterium tuberculosis and Helicobacter pylori by inhibiting Type II NADH:quinone oxidoreductase (NDH-2) . This enzyme is essential for bacterial respiration but absent in mammalian mitochondria, offering a high therapeutic index.

-

Mechanism: The lipophilic quinolinone competes with ubiquinone for the Q-binding site of NDH-2, disrupting the electron transport chain and collapsing the proton motive force (PMF).

-

Key Insight: Efficacy is correlated with the lipophilicity of the C2 substituent (optimal LogP ~4-5).

Anticancer & MDR Reversal

These derivatives function as P-glycoprotein (P-gp/ABCB1) modulators . They bind to the transmembrane domain of efflux pumps, preventing the export of cytotoxic drugs (e.g., doxorubicin, paclitaxel).

-

Synergy: When co-administered with chemotherapeutics, 3-methoxy-1-methyl-4(1H)-quinolinones can sensitize resistant cancer cell lines (e.g., MCF-7/ADR) by 10-100 fold.

-

Tubulin Polymerization: Certain 2-aryl derivatives (resembling colchicine binding) inhibit tubulin polymerization, causing cell cycle arrest in the G2/M phase.

Experimental Protocols

Synthesis of 3-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone

This protocol utilizes a modified cyclization approach to ensure regiospecificity.

Reagents:

-

N-methylaniline

-

Ethyl benzoylacetate[1]

-

Polyphosphoric acid (PPA)

-

Dimethyl sulfate (DMS)

-

Iodobenzene diacetate (for 3-hydroxylation/methylation sequence)

Step-by-Step Workflow:

-

Condensation: Reflux N-methylaniline (10 mmol) with ethyl benzoylacetate (10 mmol) in toluene with a Dean-Stark trap for 12 hours. Evaporate solvent to yield the enamine intermediate.

-

Cyclization: Heat the intermediate in PPA at 120°C for 2 hours. Pour onto ice, neutralize with NaOH, and filter the precipitate to obtain 1-methyl-2-phenyl-4(1H)-quinolinone.

-

3-Functionalization: Dissolve the quinolinone in MeOH/KOH. Add Iodobenzene diacetate (1.1 eq) to introduce the 3-hydroxy group (hypervalent iodine oxidation).

-

O-Methylation: Treat the 3-hydroxy intermediate with DMS (1.2 eq) and K2CO3 in acetone (Reflux, 4h).

-

Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

-

1H NMR (CDCl3): Singlet at ~3.8 ppm (3H, N-Me), Singlet at ~3.6 ppm (3H, O-Me).

-

MS: M+ peak corresponding to MW.

Biological Assay: P-gp Modulation (Rhodamine 123 Accumulation)

To verify MDR reversal activity in Caco-2 or MDR1-transfected cell lines.

-

Seeding: Seed cells (5 x 10^4 cells/well) in 24-well plates; incubate 24h.

-

Treatment: Add test compound (0.1 - 10 µM) and incubate for 2 hours.

-

Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 60 mins at 37°C.

-

Efflux Phase: Wash cells 3x with ice-cold PBS. Lyse cells with 0.1% Triton X-100.

-

Quantification: Measure fluorescence (Ex 485 nm / Em 530 nm).

-

Calculation: Activity = (Fluorescence_treated / Fluorescence_control) x 100. Values >150% indicate significant efflux inhibition.

Data Summary: Activity Profile

| Derivative Type | C2 Substituent | Target | Activity (IC50 / MIC) | Reference |

| Antimicrobial | n-Heptyl | M. tuberculosis (NDH-2) | MIC: 1.5 µg/mL | [1] |

| Antimicrobial | 4-Chlorophenyl | H. pylori | MIC: 0.5 µg/mL | [2] |

| MDR Reversal | 3,4-Dimethoxyphenyl | P-gp (MDR1) | EC50: 0.25 µM | [3] |

| Anticancer | 3,4,5-Trimethoxyphenyl | Tubulin | IC50: 12 nM | [4] |

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for these derivatives in bacterial vs. mammalian systems.

Figure 2: Dual mechanism of action showing respiratory inhibition in bacteria and transporter modulation in cancer cells.

References

-

Synthesis and Antimicrobial Activity of 2-Substituted-4(1H)-quinolinones. Journal of Medicinal Chemistry. Link

-

Quinolones as Novel Inhibitors of Type II NADH:Quinone Oxidoreductase. Antimicrobial Agents and Chemotherapy. Link

-

Reversal of P-glycoprotein-mediated multidrug resistance by 3-methoxy-4-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Structure-Activity Relationship of Quinolone Alkaloids against H. pylori. Journal of Natural Products. Link

Sources

4(1H)-Quinolinone, 3-methoxy-1-methyl- spectroscopic data (NMR, IR, Mass)

The following technical guide details the spectroscopic characterization and synthesis of 3-methoxy-1-methyl-4(1H)-quinolinone (also known as 3-methoxy-1-methylquinolin-4-one).

Introduction & Compound Identity

3-Methoxy-1-methyl-4(1H)-quinolinone is a quinolone alkaloid derivative belonging to the 4-quinolinone class. It serves as a critical core scaffold in the development of biocidal alkaloids (e.g., Leiokinine A) and pharmaceutical agents targeting specific G-protein coupled receptors. Structurally, it features a bicyclic quinoline ring system with a ketone at position 4, an

-

IUPAC Name: 3-methoxy-1-methylquinolin-4(1H)-one

-

CAS Number: 113164-32-6

-

Molecular Formula:

-

Molecular Weight: 189.21 g/mol

Structural Analysis

The molecule exhibits a fixed quinolone tautomer due to the

Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

The following data represents the consensus spectroscopic profile derived from high-purity isolation and analog analysis (e.g., Leiokinine A and 2-carboxylic acid derivatives).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

H NMR Data (400 MHz, DMSO-

)

The proton spectrum is characterized by two distinct singlets in the aliphatic region (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.25 | dd ( | 1H | H-5 | Deshielded by peri-carbonyl (C=O). |

| 7.95 | s | 1H | H-2 | Diagnostic singlet; deshielded by adjacent N and O. |

| 7.78 | ddd ( | 1H | H-7 | Aromatic ring proton. |

| 7.65 | d ( | 1H | H-8 | Adjacent to |

| 7.45 | ddd ( | 1H | H-6 | Aromatic ring proton. |

| 3.78 | s | 3H | O-CH | Methoxy group at C-3.[1] |

| 3.76 | s | 3H | N-CH |

Analyst Note: The chemical shifts of the

-Me and-Me groups are very close (typically within 0.05 ppm). 2D NMR (HMBC) is recommended to distinguish them: -Me correlates to C-2 and C-8a, while -Me correlates to C-3.

C NMR Data (100 MHz, DMSO-

)

| Chemical Shift ( | Type | Assignment | Notes |

| 173.5 | C | C-4 | Carbonyl carbon (C=O). |

| 149.8 | CH | C-2 | Highly deshielded imine-like carbon. |

| 145.2 | C | C-3 | Oxygen-bearing quaternary carbon. |

| 139.5 | C | C-8a | Ring junction (next to N). |

| 132.1 | CH | C-7 | |

| 126.5 | C | C-4a | Ring junction (next to C=O). |

| 125.8 | CH | C-5 | |

| 123.4 | CH | C-6 | |

| 116.2 | CH | C-8 | |

| 59.8 | CH | O-CH | Methoxy carbon. |

| 40.5 | CH | N-CH |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vinylogous amide system.

-

1635 cm

(Strong): -

1595 cm

(Medium): -

1250 cm

(Strong): -

2940–2850 cm

(Weak):

C. Mass Spectrometry (MS)[1][4]

-

Ionization Mode: EI (70 eV) or ESI (+).

-

Molecular Ion (

): -

Base Peak: Often

189 ( -

Fragmentation Pattern:

-

189

-

174

-

189

Experimental Protocols: Synthesis & Isolation

The most robust synthetic route involves the decarboxylation of the 2-carboxylic acid precursor, which ensures correct regiochemistry.

Method: Decarboxylative Synthesis from 2-Carboxylic Acid

Step 1: Cyclization to 2-Carboxy Intermediate

-

Reagents: Dissolve

-methylisatoic anhydride (1.0 eq) and diethyl methoxymalonate (1.1 eq) in dimethylacetamide (DMAc). -

Reaction: Heat to 120°C for 4 hours. Add NaOH (aq) to hydrolyze the ester in situ.

-

Isolation: Acidify with HCl to pH 2. The intermediate 3-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid precipitates as a solid (mp 155-156°C).[1]

Step 2: Thermal Decarboxylation (The Core Protocol)

-

Setup: Place the dry carboxylic acid intermediate (500 mg) in a round-bottom flask connected to a vacuum line.

-

Process: Heat the neat solid to 200°C (above its melting point) under reduced pressure (20 mmHg) for 30 minutes. Evolution of

gas will be observed.[2] -

Purification: Dissolve the residue in

, wash with saturated -

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield 3-methoxy-1-methyl-4(1H)-quinolinone as pale yellow needles.

Caption: Two-step synthetic pathway via the decarboxylation of the 2-carboxylic acid intermediate.

References

-

Structure and Synthesis of Quinolone Alkaloids: Silva, V. C., et al. "Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa." Journal of Natural Products, 2007. (Source of Leiokinine A analog data).[3][1]

-

Synthesis of 3-Methoxy-4-quinolone Derivatives: Patent EP1422218A1. "Antiviral agent and synthesis of 3-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid." (Source of precursor NMR data).

-

General Spectroscopic Data for 4-Quinolones: Claret, P. A., & Osborne, A. G. "The 1H and 13C NMR spectra of some 4-quinolones." Spectroscopy Letters, 1990.

Sources

Precision Isolation of Quinolinone Alkaloids: A Multi-Dimensional Chromatographic Approach

Executive Summary

The isolation of quinolinone alkaloids—specifically the 2-quinolinone (carbostyril) and 4-quinolinone scaffolds—presents a unique challenge in natural product chemistry.[1] Unlike their fully aromatic quinoline cousins (e.g., quinine), quinolinones possess tautomeric flexibility (lactam-lactim) and amphoteric properties that often lead to irreversible adsorption on standard silica stationary phases and peak tailing during HPLC.

This guide moves beyond generic alkaloid extraction. It details a self-validating isolation workflow that prioritizes sample integrity and yield. We leverage pH-modulated partitioning coupled with High-Speed Counter-Current Chromatography (HSCCC) to eliminate solid-support adsorption effects, ensuring the recovery of labile bioactive isolates from Rutaceae plants and bacterial sources (Pseudomonas, Burkholderia).[1]

Part 1: Chemical Ecology & Biosynthetic Context

To isolate a molecule efficiently, one must understand its genesis.[1] Quinolinone alkaloids are primarily derived from the anthranilate pathway .[1]

-

2-Quinolinones: Often formed via the cyclization of anthranilic acid derivatives with acetate/malonate units.[1]

-

4-Quinolinones: Frequently arise from the condensation of anthranilate with

-keto acids.[1] In bacterial systems, the pqs (Pseudomonas quinolone signal) system generates alkyl-4-quinolinones that function as quorum sensing molecules.[1]

Understanding this allows us to predict solubility.[1] These compounds are weak bases but can behave as weak acids due to the NH proton in the lactam form. This amphoteric nature is the key lever we will pull during extraction.[1]

Biosynthetic Logic Diagram

Figure 1: Divergent biosynthetic pathways leading to the 2- and 4-quinolinone scaffolds.[1]

Part 2: The Extraction Matrix (Protocol)

Standard methanol extraction extracts everything.[1] To target quinolinones, we utilize their pH-dependent solubility switches.[1]

Protocol A: pH-Zone Refining Extraction

Objective: Enrich alkaloid fraction while removing lipids and neutral polyphenols.[1]

-

Metabolic Quenching: Flash-freeze fresh plant/bacterial biomass with liquid nitrogen and pulverize.[1]

-

Initial Extraction: Macerate in MeOH:EtOH (7:3) with 0.1% HCl. The acid ensures alkaloids are protonated (salt form), increasing solubility in polar solvents and disrupting cellular binding.

-

Lipid Removal (Defatting):

-

Basification (The Switch):

-

Enrichment:

Solvent System Selection Table

| Extraction Stage | Solvent System | Target Impurity Removal | Target Analyte State |

| Primary | MeOH + 0.1% HCl | Cell debris, structural proteins | Protonated ( |

| Defatting | n-Hexane | Chlorophyll, Waxes, Sterols | Aqueous Salt |

| Enrichment | Sugars, Tannins, Quaternary salts | Free Base / Neutral | |

| Polishing | EtOAc | Polar glycosides | Free Base |

Part 3: High-Resolution Isolation (HSCCC)[1]

Why not Silica Gel? Quinolinones often streak on silica gel due to strong hydrogen bonding between the lactam carbonyl and silanol groups.[1] While amine-capped silica helps, High-Speed Counter-Current Chromatography (HSCCC) is the superior choice.[1] It uses a liquid stationary phase, eliminating irreversible adsorption and ensuring 100% sample recovery.[1]

Protocol B: HSCCC Isolation Workflow

Instrument: Coil planet centrifuge (e.g., TBE-300). Detection: UV at 254 nm and 365 nm (Quinolinones are highly fluorescent).[1]

-

Two-Phase Solvent System Selection:

-

Equilibrium: Fill the column with the Upper Phase (Stationary Phase).[1]

-

Loading: Inject sample dissolved in a 1:1 mixture of upper/lower phases.

-

Elution: Pump Lower Phase (Mobile Phase) head-to-tail at 2.0 mL/min.

-

Fractionation: Collect fractions based on UV absorbance.

Isolation Logic Diagram

Figure 2: Decision matrix for the purification of quinolinone alkaloids, prioritizing HSCCC for complex mixtures.

Part 4: Structural Dereplication & Elucidation

Before extensive NMR, we must dereplicate known compounds to avoid rediscovering the wheel.

Molecular Networking (GNPS)

Quinolinones fragment predictably in MS/MS.[1]

-

4-Quinolinones: Characteristic loss of CO (28 Da) and retro-Diels-Alder (RDA) cleavages.[1]

-

Workflow:

-

Acquire LC-MS/MS data (Data Dependent Acquisition).[1]

-

Convert .raw to .mzXML.[1]

-

Upload to GNPS (Global Natural Products Social Molecular Networking) .[1]

-

Cluster nodes based on cosine similarity (>0.7).[1]

-

Insight: Quinolinones will form distinct "spectral families" separate from other alkaloids like indoles.[1]

-

NMR Diagnostics

Once isolated, specific signals confirm the skeleton:[2]

-

Carbonyl (C=O):

160–180 ppm.[1] -

H-3 Proton (4-quinolinones): Singlet at

6.0–6.5 ppm (characteristic olefinic proton).[1] -

NH Proton: Broad singlet at

10–12 ppm (exchangeable with

References

-

Dereplication of 4-Quinolone Alkaloids from Waltheria Indica (Malvaceae) Tissues Using Molecular Network Tools. Chemistry & Biodiversity, 2024.[1][3][4] Link

-

Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography. Journal of Separation Science, 2019.[1] Link

-

Isolation, Structure, and Synthesis of Novel 4-Quinolinone Alkaloids from Esenbeckia leiocarpa. Journal of Natural Products. Link

-

Biosynthetic classification of alkaloids. IntechOpen, 2015.[1] Link

-

Molecular Networking as a Dereplication Strategy. Journal of Natural Products, 2013.[1][5] Link

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dereplication of 4-Quinolone Alkaloids from Waltheria Indica (Malvaceae) Tissues Using Molecular Network Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

4(1H)-Quinolinone, 3-methoxy-1-methyl- chemical structure and properties

The following technical guide details the structural, synthetic, and pharmacological profile of 3-methoxy-1-methyl-4(1H)-quinolinone , a specialized alkaloid scaffold central to the "Japonine-type" quinolones.

Core Scaffold & Derivative Chemistry[1]

Executive Summary

3-methoxy-1-methyl-4(1H)-quinolinone represents a critical structural motif within the quinolone alkaloid family, specifically the 3-oxygenated 4-quinolones found in the Rutaceae plant family (e.g., Orixa japonica, Esenbeckia leiocarpa). Unlike the widely utilized fluoroquinolone antibiotics (which are typically 3-carboxy derivatives), this scaffold features a 3-methoxy group that significantly alters the electronic environment of the 4-carbonyl system, imparting distinct lipophilicity and receptor-binding capabilities.

This guide provides a comprehensive analysis of the molecule's physicochemical properties, synthetic pathways, and biological potential, serving as a foundational resource for researchers investigating novel smooth muscle relaxants and antifeedant agents.

Structural Characterization & Electronic Properties

The core structure consists of a bicyclic quinoline ring system oxidized at the C4 position and methylated at the N1 and O3 positions.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-methoxy-1-methylquinolin-4(1H)-one |

| Common Class | 4-Quinolone Alkaloid (Japonine-type scaffold) |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Key Functional Groups | Tertiary Amide (Lactam), Enol Ether, Aromatic Ring |

| Related Alkaloids | Japonine (2-phenyl derivative), Leiokinine A/B (2-propyl/2-pentyl derivatives) |

Electronic Structure & Tautomerism

Unlike 4-hydroxyquinolines, which exist in a dynamic equilibrium between the 4-quinolone (keto) and 4-quinolinol (enol) forms, 3-methoxy-1-methyl-4(1H)-quinolinone is "locked" in the quinolone form due to the N-methyl substitution.

-

Steric Effects: The 3-methoxy group introduces steric bulk adjacent to the carbonyl, potentially twisting the bond angle and affecting the planarity of the C2-C3-C4 region.

-

Resonance: The lone pair on the N1 nitrogen donates electron density into the carbonyl, reducing its electrophilicity. The 3-methoxy group further enriches the electron density at C2 and C4 via mesomeric effects (+M).

Figure 1: Structural Logic of the 3-methoxy-1-methyl-4-quinolone Scaffold.

Synthetic Methodology

The synthesis of 3-methoxy-1-methyl-4(1H)-quinolinone typically proceeds via the modification of a 3-hydroxy-4-quinolone precursor. Direct construction of the 3-methoxy ring system is challenging; therefore, stepwise methylation is the preferred route.

Protocol: Methylation of 3-Hydroxy-4-Quinolone

This protocol is adapted from the total synthesis of Japonine (Venturella et al., 1976).

Reagents:

-

Precursor: 3-hydroxy-4(1H)-quinolinone (or its 2-substituted derivative).

-

Methylating Agent: Diazomethane (CH₂N₂) in ether OR Dimethyl Sulfate (DMS) / K₂CO₃.

-

Solvent: Methanol / Diethyl Ether.

Step-by-Step Workflow:

-

Preparation of Precursor:

-

Synthesize 3-hydroxy-4-quinolone via the condensation of 2-nitrobenzaldehyde with a suitable enolate (e.g., phenacyl bromide for 2-phenyl analogs) followed by reduction and cyclization.

-

-

Methylation Reaction:

-

Dissolve the 3-hydroxy-4-quinolone (1.0 eq) in Methanol.

-

Method A (Diazomethane): Add an ethereal solution of diazomethane (excess) dropwise at 0°C. Stir for 4-12 hours. This method often methylates both the N1 and O3 positions simultaneously due to the high acidity of the N-H and O-H protons.

-

Method B (DMS): Add K₂CO₃ (2.5 eq) and Dimethyl Sulfate (2.2 eq) in Acetone/DMF. Reflux for 6 hours.

-

-

Workup & Purification:

-

Evaporate solvent under reduced pressure.

-

Partition residue between Chloroform (CHCl₃) and Water.

-

Wash organic phase with 5% NaOH (to remove unreacted phenolic/enolic starting material).

-

Dry over MgSO₄ and concentrate.

-

Purification: Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient).

-

Figure 2: Synthetic Pathway for N,O-Dimethylation.

Physicochemical & Spectral Profiling

Understanding the spectral fingerprint is crucial for distinguishing this scaffold from its isomers (e.g., 4-methoxy-2-quinolones).

Physical Properties (Predicted & Analog-Based)

| Property | Value (Approximate) | Notes |

| Physical State | Solid / Crystalline Powder | Often forms needles from EtOH/Et₂O. |

| Melting Point | 130°C - 150°C | Dependent on C2 substitution (Japonine: 143°C). |

| Solubility | Soluble: CHCl₃, MeOH, DMSOInsoluble: Water | Lipophilic character dominates. |

| LogP | ~1.5 - 2.5 | Moderate lipophilicity suitable for membrane permeability. |

Spectroscopic Fingerprint

Nuclear Magnetic Resonance (¹H-NMR, CDCl₃, 400 MHz):

-

N-CH₃: Singlet, δ 3.60 - 3.90 ppm (Characteristic of N-methyl quinolones).[1]

-

O-CH₃: Singlet, δ 3.80 - 4.00 ppm (Downfield due to attachment to sp² carbon).

-

Aromatic Protons: Multiplets, δ 7.30 - 8.20 ppm (H5, H6, H7, H8). H5 (peri-position to carbonyl) is typically the most deshielded (δ ~8.2 ppm).

-

C2-H (if unsubstituted): Singlet, δ 7.60 - 7.80 ppm.

Infrared Spectroscopy (IR):

-

C=O Stretch: 1620 - 1635 cm⁻¹ (Lower than typical ketones due to amide resonance).

-

C=C Aromatic: 1580 - 1600 cm⁻¹.

-

Absence of O-H/N-H: No broad bands >3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M+): m/z 189 (Base peak often M+ or M-15).

-

Fragmentation: Loss of Methyl radical (M-15) from the methoxy group is a common pathway, followed by CO extrusion.

Biological Applications & Pharmacological Potential[3][4]

The 3-methoxy-1-methyl-4-quinolone scaffold is not merely a chemical curiosity; it is the pharmacophore responsible for the activity of several natural products.

Smooth Muscle Relaxation

Research on Japonine (the 2-phenyl derivative) indicates significant antispasmodic activity.

-

Mechanism: Direct relaxation of smooth muscle tissue, potentially via calcium channel blockade or phosphodiesterase inhibition.

-

Potency: Comparable to Papaverine in isolated rat ileum assays.[2]

-

Structure-Activity Relationship (SAR): The N-methyl and 3-methoxy groups are essential for potency. Removal of the N-methyl group (restoring the NH lactam) significantly reduces activity.

Antifeedant Activity

Derivatives like Leiokinine A (2-(1'-ethylpropyl)-1-methyl-3-methoxy-4(1H)-quinolinone) isolated from Esenbeckia leiocarpa exhibit strong antifeedant activity against agricultural pests (e.g., Pectinophora gossypiella).

-

Application: Lead compound for eco-friendly agrochemicals.

Antimicrobial Potential

While less potent than fluoroquinolones, the 3-methoxy-4-quinolone core retains moderate activity against Gram-positive bacteria, likely targeting DNA gyrase, though via a binding mode distinct from the carboxylate-dependent fluoroquinolones.

References

-

Venturella, P., Bellino, A., & Piozzi, F. (1976). Synthesis of Japonine. Heterocycles , 4(6), 1089-1094.

-

Napolitano, D. R., et al. (1995). Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa. Phytochemistry , 40(1), 297-302.

-

PubChem Database. Compound Summary for Japonine (1-Methyl-2-phenyl-3,6-dimethoxy-4-quinolone). CID 101606346.

- Riveiro, M. E., et al. (2010). Quinolones: huge impact from little changes. Mini-Reviews in Medicinal Chemistry, 10(6), 493-503. (General Review of Quinolone SAR).

Sources

Unlocking the Pharmacological Potential of the 3-Methoxy-1-methyl-4-quinolone Scaffold: A Technical Whitepaper

Executive Summary: The Structural Advantage of the Scaffold

Historically, the 4-quinolone class has been synonymous with broad-spectrum antibacterial activity, primarily functioning via the inhibition of DNA gyrase and topoisomerase IV[1]. However, removing the C3-carboxylic acid and introducing specific functional groups—namely, a 3-methoxy and a 1-methyl group—shifts the pharmacological profile entirely.

The 3-methoxy-1-methyl-4-quinolone scaffold, a core motif found in natural Waltheria and Melochia alkaloids such as waltherione F and melovinone[2], represents a privileged, non-rutaceous pharmacophore[3]. From a physicochemical perspective, the N-methylation at position 1 is critical: it prevents the molecule from tautomerizing into its 4-hydroxyquinoline counterpart[2]. By locking the molecule in the 4-quinolone state, the scaffold maintains a rigid, highly defined 3D conformation that minimizes the entropic penalty upon binding to hydrophobic target pockets. Concurrently, the 3-methoxy group acts as a precise hydrogen bond acceptor, enabling novel interactions with kinases, heat shock proteins, and bacterial receptors that traditional fluoroquinolones cannot access[4].

This whitepaper dissects the emerging therapeutic targets of this scaffold, summarizes its quantitative pharmacodynamics, and provides self-validating experimental workflows for target validation.

Core Therapeutic Targets & Mechanistic Pathways

Infectious Disease: Quorum Sensing (QS) Antagonism in Pseudomonas aeruginosa

In multi-drug resistant ESKAPEE pathogens, particularly P. aeruginosa, virulence is heavily regulated by the Pseudomonas Quinolone Signal (PQS) system[5]. 4-quinolone derivatives act as competitive antagonists of the PqsR (MvfR) transcriptional regulator[5].

-

Causality of Binding: The 1-methyl group occupies the hydrophobic sub-pocket usually reserved for the alkyl tail of the native PQS autoinducer. The 3-methoxy group disrupts the native hydrogen bond network required for the conformational shift that activates PqsR. Consequently, the receptor remains in an inactive state, downregulating the pqsABCDE operon and halting the production of virulence factors like pyocyanin and biofilm matrices[5].

Oncology: TRAP1 Inhibition and Mitochondrial Destabilization

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial paralog of HSP90, overexpressed in various malignancies to protect cancer cells from oxidative stress. 2-phenyl-4-quinolone derivatives (such as CVM-1118) have been identified as potent TRAP1 inhibitors[6].

-

Causality of Binding: The 4-quinolone core mimics the adenine ring of ATP, competitively binding to the N-terminal ATP-binding pocket of TRAP1[6]. By inhibiting TRAP1's ATPase activity, the chaperone function fails, leading to the accumulation of unfolded mitochondrial proteins, a lethal spike in Reactive Oxygen Species (ROS), and subsequent apoptosis[6].

Parasitology: Antitrypanosomal Activity

Alkaloids bearing the 3-methoxy-1-methyl-4-quinolone core (e.g., waltheriones) exhibit profound activity against Trypanosoma cruzi, the causative agent of Chagas disease[7]. While the exact target is still under active investigation, current structure-activity relationship (SAR) studies suggest that the rigid quinolone core disrupts the parasitic respiratory chain, specifically targeting the type II NADH/quinone oxidoreductase[5].

Quantitative Pharmacodynamics

To facilitate lead optimization, the following table synthesizes the quantitative efficacy of the 3-methoxy-1-methyl-4-quinolone scaffold and its close derivatives across various biological models[8],[4],[7].

| Therapeutic Area | Target / Cell Line | Compound Class / Derivative | Efficacy Metric (IC₅₀ / MIC) | Primary Mechanism of Action |

| Oncology | MCF-7 (Breast Cancer) | Waltherione A / Quinolones | 5.9 – 8.4 µM | TRAP1 ATPase Inhibition / Apoptosis[4] |

| Oncology | A549 (Lung Cancer) | Waltherione A / Quinolones | 5.9 – 8.4 µM | ROS Accumulation / Apoptosis[4] |

| Bacteriology | P. aeruginosa PAO1 | 2-heteroaryl-4-quinolones | 2.5 – 10 µM | PqsR (MvfR) Competitive Antagonism[5] |

| Parasitology | Trypanosoma cruzi | Waltherione F analogs | 0.5 – 3.2 µM | Disruption of Parasitic Respiratory Chain[7] |

| Virology | HIV-1 (MT4 Cells) | Waltherione A | Submicromolar | Viral replication inhibition (Target unconfirmed)[8] |

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, incorporating Z'-factor calculations to ensure high-throughput readiness.

Protocol A: PqsR Antagonism Reporter Gene Assay (Bacteriology)

Objective: Quantify the IC₅₀ of 3-methoxy-1-methyl-4-quinolone derivatives against the PqsR receptor. Causality: We utilize a P. aeruginosa PAO1 reporter strain harboring a pqsA'-lacZ fusion. If the quinolone antagonizes PqsR, it prevents the transcription of lacZ, leading to a measurable decrease in β-galactosidase activity (cleavage of ONPG to yellow o-nitrophenol).

-

Culture Preparation: Grow the P. aeruginosa PAO1 pqsA'-lacZ reporter strain in LB broth at 37°C to an OD₆₀₀ of 0.1.

-

Compound Plating: In a 96-well clear-bottom plate, dispense the quinolone derivatives in a 10-point dose-response curve (0.1 µM to 100 µM, 1% DMSO final).

-

Internal Controls (Critical for Z'-factor):

-

Positive Control (Max Inhibition): 10 µM MvfR antagonist (e.g., M64).

-

Negative Control (Max Signal): 1% DMSO vehicle.

-

-

Incubation: Add 100 µL of the bacterial suspension to all wells. Incubate at 37°C for 4 hours with orbital shaking.

-

Readout: Lyse cells using permeabilization buffer. Add 50 µL of ONPG (4 mg/mL). Incubate for 15 minutes. Stop the reaction with 1M Na₂CO₃.

-

Validation & Analysis: Read absorbance at 420 nm. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the plate. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Protocol B: TRAP1 ATPase Inhibition Assay (Oncology)

Objective: Determine the direct biochemical inhibition of TRAP1 ATPase activity by the quinolone scaffold. Causality: TRAP1 hydrolyzes ATP to ADP and inorganic phosphate (Pi). We use a Malachite Green assay, which forms a highly colored complex with free Pi. A decrease in absorbance indicates successful binding of the quinolone to the TRAP1 ATP-pocket, preventing hydrolysis.

-

Enzyme Preparation: Dilute recombinant human TRAP1 protein to 0.5 µM in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Compound Incubation: Pre-incubate TRAP1 with the quinolone derivatives (dose-response) in a 384-well plate for 30 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add ultra-pure ATP (final concentration 1 mM) to initiate hydrolysis. Incubate for 2 hours at 37°C.

-

Detection: Add 20 µL of Malachite Green reagent to each well. Incubate for 10 minutes for color development.

-

Validation:

-

Positive Control: 17-AAG (known HSP90/TRAP1 inhibitor).

-

Negative Control: Vehicle (DMSO) + Enzyme + ATP.

-

Background Control: Vehicle + ATP (No Enzyme).

-

-

Analysis: Read absorbance at 620 nm. Subtract background, calculate % inhibition, and determine the IC₅₀.

Mechanistic Visualizations

The following diagrams map the logical relationships and signaling pathways disrupted by the 3-methoxy-1-methyl-4-quinolone scaffold.

Caption: Mechanism of PqsR antagonism by 3-methoxy-1-methyl-4-quinolone in P. aeruginosa.

Caption: TRAP1 inhibition by 4-quinolones leading to ROS accumulation and cancer cell apoptosis.

References

-

MDPI. "Alkaloids from Waltheria spp. (Malvaceae): Chemosystematic Aspects, Biosynthesis, Total Synthesis, and Biological Activities." Available at:[Link][2]

-

Sciforum. "Development of new 2-heteroaryl-4-quinolones as potential antibiotics targeting multi-drug resistant ESKAPEE pathogens." Available at:[Link][5]

-

Pathology and Oncology Research. "CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1." Available at:[Link][6]

-

NIH / ACS Publications. "Paliasanines A-E, 3,4-Methylenedioxyquinoline Alkaloids Fused with a Phenyl-14-oxabicyclo[3.2.1]octane Unit from Melochia umbellata var. deglabrata." Available at:[Link][4]

-

ChemRxiv. "Synthesis of Analogs of Waltheriones S and T and Their Activity Against Trypanosoma cruzi." Available at:[Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkaloids from Waltheria spp. (Malvaceae): Chemosystematic Aspects, Biosynthesis, Total Synthesis, and Biological Activities | MDPI [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Paliasanines A–E, 3,4-Methylenedioxyquinoline Alkaloids Fused with a Phenyl-14-oxabicyclo[3.2.1]octane Unit from Melochia umbellata var. deglabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. Pathology & Oncology Research | CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-journal.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

In Silico Pharmacodynamics of 4(1H)-Quinolinone, 3-methoxy-1-methyl-: A Multi-Scale Modeling Framework

Executive Summary & Chemical Rationale

The scaffold 4(1H)-Quinolinone, 3-methoxy-1-methyl- represents a privileged substructure in medicinal chemistry, sharing homology with naturally occurring Rutaceae alkaloids (e.g., Echinopsine, Graveoline) and synthetic fluoroquinolones. Unlike its non-methylated or 3-hydroxy counterparts, this specific derivative exhibits distinct electronic and steric properties:

-

N1-Methylation: Blocks tautomerization to the quinolinol form, locking the molecule in the 4-oxo tautomer. This enhances metabolic stability against N-glucuronidation and increases lipophilicity for membrane permeability.

-

3-Methoxy Substitution: Acts as a hydrogen bond acceptor (HBA) rather than a donor (HBD), altering the solvation shell and interaction profile within hydrophobic pockets (e.g., kinase hinge regions).

This guide details a rigorously validated in silico workflow to model the interactions of this compound, specifically targeting Tyrosinase and c-MET Kinase , where quinolinone derivatives have demonstrated high potency.

Computational Architecture: The Workflow

The modeling pipeline integrates Quantum Mechanics (QM), Molecular Mechanics (MM), and Chemometrics to ensure predictive accuracy.

Diagram 1: Integrated In Silico Workflow

Figure 1: A sequential multi-scale modeling pipeline ensuring that ligand geometry and target flexibility are accounted for before dynamic stability assessment.

Protocol 1: Quantum Mechanical Ligand Preparation

Standard force fields often miscalculate the torsion angle of the 3-methoxy group. Density Functional Theory (DFT) is required to determine the global minimum conformation and accurate partial charges (ESP).

Methodology

-

Software: Gaussian 16 or ORCA.

-

Theory Level: B3LYP/6-311++G(d,p).

-

Solvation: IEFPCM (Water) to mimic physiological conditions.

-

Frequency Calculation: Essential to confirm the stationary point (zero imaginary frequencies).

Critical Insight: The 3-methoxy group can adopt a syn or anti conformation relative to the C4-carbonyl. DFT calculations typically reveal the syn-conformation is energetically favored due to an intramolecular C-H···O interaction, creating a planar surface critical for DNA intercalation or stacking in kinase active sites.

Protocol 2: Molecular Docking (Target: c-MET Kinase)

Quinolinones are potent Type I/II kinase inhibitors. We utilize c-MET (PDB: 3LQ8) as the primary validation target due to its known affinity for planar heterocycles.

Step-by-Step Procedure

-

Receptor Preparation:

-

Remove water molecules (unless bridging, e.g., HOH 120 in some kinase pockets).

-

Add polar hydrogens and compute Gasteiger charges.

-

Self-Validation: Re-dock the co-crystallized ligand. The RMSD between the docked pose and crystal pose must be < 2.0 Å .

-

-

Grid Generation:

-

Center: Coordinates of the native ligand (e.g., X: 22.5, Y: -14.2, Z: 55.1).

-

Size: 20 x 20 x 20 Å (focusing on the ATP-binding hinge region).

-

-

Docking Parameters (AutoDock Vina):

-

Exhaustiveness: 32 (High precision).

-

Energy Range: 4 kcal/mol.

-

Expected Interaction Pattern

The 4(1H)-quinolinone core typically mimics the adenine ring of ATP.

-

H-Bond Acceptor: The C4=O interacts with the backbone NH of the hinge region (e.g., Met1160 in c-MET).

-

Hydrophobic Sandwich: The planar quinolinone ring stacks between Ile1084 and Ala1221 .

-

3-Methoxy Role: Provides steric bulk that displaces water, improving entropy-driven binding.

Protocol 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is mandatory to verify the stability of the "3-methoxy-1-methyl" orientation over time.

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (best for small molecule-protein complexes).

-

Ligand Topology: Generated via CGenFF with penalty scores checked (< 10 is acceptable).

-

System: Cubic box, TIP3P water model, neutralized with Na+/Cl- (0.15 M).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (310 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns, 2 fs time step.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable complex should plateau within 10-20 ns.

-

RMSF (Root Mean Square Fluctuation): High fluctuation in the ligand suggests weak binding or multiple binding modes.

-

MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculates the binding free energy (

).

Diagram 2: c-MET Signaling & Inhibition Pathway

Figure 2: Mechanism of Action. The inhibitor targets the ATP-binding site of c-MET, preventing autophosphorylation and downstream oncogenic signaling.

Quantitative Data Summary

The following table summarizes predicted physicochemical and binding properties derived from consensus in silico studies of 3-substituted quinolinones.

| Parameter | Value / Prediction | Interpretation |

| LogP (Lipophilicity) | 2.1 - 2.5 | Optimal for oral bioavailability (Rule of 5 compliant). |

| TPSA (Topological Polar Surface Area) | ~40 Ų | High BBB permeability; potential for CNS targeting. |

| Binding Affinity (c-MET) | -8.5 to -9.2 kcal/mol | Strong binder (comparable to micromolar inhibitors). |

| HOMO Energy | -6.1 eV | Indicates moderate nucleophilicity; stable against oxidative metabolism. |

| Solubility (LogS) | -3.2 (Moderately Soluble) | Improved by 3-methoxy group compared to 3-H analogs. |

References

-

Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. Pharmaceutical Chemistry Journal.

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas and In Silico ADME/Tox. Molecules.

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Pharmaceuticals.

-

Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports.

The Emerging Potential of 3-methoxy-1-methyl-4(1H)-quinolinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Promise of a Specific Derivative

The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] These heterocyclic compounds, particularly the 4-quinolone subclass, have been extensively explored, leading to the development of antibacterial, anticancer, and antiviral agents.[2][3][4] The therapeutic efficacy of quinolone derivatives is highly dependent on the nature and position of substituents on the core bicyclic ring system. This guide focuses on a specific, yet under-explored derivative: 3-methoxy-1-methyl-4(1H)-quinolinone . While direct research on this compound is limited, this document will synthesize available information on closely related analogs to provide a comprehensive technical overview of its potential synthesis, biological activities, and avenues for future research.

Chemical Synthesis and Characterization: Building the Core and Introducing Key Functionalities

The synthesis of 4-quinolone derivatives is well-established, with several classical methods available for the construction of the core scaffold.[5] A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a substituted malonic ester, followed by thermal cyclization.

General Synthetic Approach:

Hypothetical Synthetic Pathway:

-

Condensation: Reaction of N-methylaniline with a methoxy-substituted malonic acid derivative (e.g., diethyl 2-methoxymalonate) under acidic conditions to form an intermediate enamine.

-

Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine intermediate to form the 4-hydroxy-3-methoxy-1-methyl-2(1H)-quinolinone.

-

Conversion to 4-oxo: Tautomerization of the 4-hydroxyquinolinone to the more stable 4(1H)-quinolinone form.

Experimental Protocol: A Generalized Gould-Jacobs Reaction for 4-Quinolone Synthesis

This protocol is a generalized representation and would require optimization for the specific synthesis of 3-methoxy-1-methyl-4(1H)-quinolinone.

-

Reactant Mixture: Combine one equivalent of N-methylaniline and 1.1 equivalents of diethyl 2-methoxymalonate in a suitable high-boiling solvent such as diphenyl ether.

-

Condensation: Heat the mixture to a moderate temperature (e.g., 140-160 °C) for a period of 1-2 hours to facilitate the initial condensation and elimination of ethanol.

-

Cyclization: Increase the temperature to the reflux temperature of the solvent (e.g., ~250 °C for diphenyl ether) and maintain for 30-60 minutes to induce cyclization.

-

Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then triturated with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

Biological Activities and Mechanism of Action: An Area Ripe for Exploration

The biological profile of 3-methoxy-1-methyl-4(1H)-quinolinone has not been extensively reported. However, based on the activities of structurally similar compounds, it is plausible to hypothesize its potential in several therapeutic areas, most notably as an anticancer agent.

Anticancer Potential:

Numerous 4-quinolone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action for many of these compounds involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[11]

One study on quinoline-4-carboxylic acid derivatives showed that a compound with a 4-hydroxy-3-methoxyphenyl substitution at the 2-position exhibited an 82.9% reduction in cellular growth of MCF-7 breast cancer cells.[8] This suggests that the methoxy group, in particular, can contribute to the anticancer activity of the quinoline scaffold. Another study on a neocryptolepine derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, demonstrated its ability to inhibit the proliferation of colorectal cancer cells by inducing apoptosis via the PI3K/AKT/mTOR signaling pathway.[12]

Hypothesized Mechanism of Anticancer Activity:

Caption: Hypothesized anticancer mechanism of 3-methoxy-1-methyl-4(1H)-quinolinone.

Other Potential Biological Activities:

The quinolone scaffold is also known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. While the focus has shifted towards anticancer applications for many newer derivatives, the potential for antibacterial activity should not be entirely dismissed. Additionally, some quinolin-4(1H)-imines, which are structurally related, have shown promise as anti-leishmanial agents.[13]

Drug Development and Future Perspectives: A Roadmap for Investigation

The therapeutic potential of 3-methoxy-1-methyl-4(1H)-quinolinone remains largely untapped. A systematic investigation is required to fully elucidate its pharmacological profile and potential for clinical development.

Drug Development Workflow:

Caption: A typical drug development workflow for a novel quinolinone derivative.

Key Research Questions to Address:

-

Optimized Synthesis: Development of a high-yield, scalable synthetic route for 3-methoxy-1-methyl-4(1H)-quinolinone.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Mechanism of Action Studies: Investigation into its specific molecular targets, such as topoisomerases, kinases, or other signaling pathways involved in cancer progression.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 1, 3, and other positions of the quinolinone ring to understand the structural requirements for optimal activity.

-

In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion

While direct experimental data on 3-methoxy-1-methyl-4(1H)-quinolinone is currently sparse, the wealth of research on the broader 4-quinolone class of compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. Its specific substitution pattern offers a unique chemical space that warrants exploration. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule, with the ultimate goal of unlocking its full therapeutic potential.

References

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

-

3-(methoxymethyl)-4-phenyl-2(1H)-quinolinone. (2025). Chemical Synthesis Database. [Link]

-

Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. (n.d.). ACS Publications. [Link]

-

ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (n.d.). Heterocycles. [Link] -

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025). ResearchGate. [Link]

-

Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. (n.d.). PMC. [Link]

-

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (n.d.). Semantic Scholar. [Link]

-

Nonclassical biological activities of quinolone derivatives. (n.d.). PubMed. [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Bentham Science. [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Scientific Research Publishing. [Link]

-

Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025). PubMed. [Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. (2011). UCL. [Link]

-

Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (n.d.). PMC. [Link]

-

Biological evaluation of substituted quinolines. (n.d.). ResearchGate. [Link]

-

Engineered Biosynthesis of Fungal 4-Quinolone Natural Products. (2020). PMC. [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

-

Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. (2025). PMC. [Link]

-

1-(2-methoxy-4-methoxycarbonylbenzyl)-2-methyl-7-nitro-4-oxo-1,4-dihydroquinoline. (n.d.). Mol-Instincts. [Link]

-

6-Methoxy-1-methyl-3,4-dihydroisoquinoline. (n.d.). PubChem. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). MDPI. [Link]

-

Mequinol. (n.d.). Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 10. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. mdpi.com [mdpi.com]

- 13. Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profiling of 4(1H)-Quinolinone, 3-methoxy-1-methyl-

Introduction: The Physicochemical Gauntlet

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its pharmacological activity. 4(1H)-Quinolinone, 3-methoxy-1-methyl-, a member of the quinolinone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.[1] However, its therapeutic potential can only be realized if it can be effectively delivered to its biological target. This journey begins with a fundamental understanding of two core physicochemical parameters: solubility and stability.

Solubility dictates the maximum concentration of the compound that can be achieved in a solution, directly influencing its absorption and bioavailability.[2] Stability defines the compound's resistance to degradation, which ensures that the patient receives the intended dose of the active substance and is not exposed to potentially harmful degradants.[3]

This document serves as a detailed operational guide, moving beyond mere procedural lists to explain the causality behind each experimental choice. We will establish self-validating protocols that furnish reliable, reproducible data essential for advancing a compound like 4(1H)-Quinolinone, 3-methoxy-1-methyl- through the development pipeline.

Part I: Comprehensive Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is not a single value but a profile that depends on the specific conditions of its environment. Characterizing this profile is a foundational step in pre-formulation.

Theoretical & Strategic Framework

Before initiating experimental work, it is crucial to understand the types of solubility data and their relevance.

-

Thermodynamic vs. Kinetic Solubility: Discovery-phase projects often utilize high-throughput kinetic solubility assays (like turbidimetric methods) for rapid rank-ordering of compounds.[4][5] These methods measure the point of precipitation from a supersaturated solution, often originating from a DMSO stock.[5] While useful for screening, this guide focuses on thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid.[6] This value is the gold standard for formulation development as it reflects the most stable, lowest-energy state.[4]

-

The Impact of pH: For any ionizable compound, solubility is intimately linked to the pH of the medium.[6] A comprehensive pH-solubility profile is therefore non-negotiable. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[4] This data directly informs biopharmaceutical predictions.

-

Biorelevant Media: To more accurately predict in vivo performance, solubility should also be assessed in biorelevant media (e.g., Simulated Gastric Fluid - FaSSIF, and Fasted State Simulated Intestinal Fluid - FeSSIF). These media contain bile salts and phospholipids that can form micelles, often increasing the apparent solubility of lipophilic compounds.[4]

Experimental Workflow: Thermodynamic Solubility Profiling

The following workflow outlines a robust process for determining the thermodynamic solubility of 4(1H)-Quinolinone, 3-methoxy-1-methyl-.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Thermodynamic Solubility by Saturation Shake-Flask Method

This method remains the most reliable for determining equilibrium solubility.[2][6]

1. Preparation of Media:

- Prepare a series of aqueous buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).

- Prepare other relevant solvents, such as purified water, ethanol, and propylene glycol, if being considered for formulation.

2. Sample Preparation:

- Add an excess amount of solid 4(1H)-Quinolinone, 3-methoxy-1-methyl- to several glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of compound to 1 mL of solvent.

3. Equilibration:

- Add a precise volume (e.g., 1.0 mL) of the desired medium to each vial.

- Seal the vials securely.